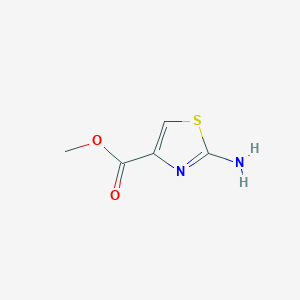

Methyl 2-aminothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZZWKIKAKUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357005 | |

| Record name | Methyl 2-aminothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118452-04-3 | |

| Record name | Methyl 2-aminothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminothiazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-aminothiazole-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, reactivity profile, and significant applications, particularly within the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Core Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a methyl carboxylate group at the 4-position. This arrangement of functional groups imparts a unique reactivity profile that makes it a valuable precursor for more complex molecular architectures.[1][2]

Key Identifiers:

-

IUPAC Name: methyl 2-amino-1,3-thiazole-4-carboxylate

-

Molecular Formula: C₅H₆N₂O₂S[4]

-

Molecular Weight: 158.18 g/mol [4]

The compound's physical properties are summarized in the table below, providing critical data for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| Physical Form | White to light yellow/orange solid or crystalline powder. | [3][4] |

| Melting Point | 171-173 °C | [3] |

| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in water. | [5] |

| Storage | Store at 4°C, protected from light. Keep in a dry, dark place. | [5] |

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most common and reliable method for preparing this compound is a variation of the Hantzsch thiazole synthesis. This pathway involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant. In this specific case, methyl 3-bromo-2-oxopropanoate serves as the α-haloketoester, and thiourea provides the thioamide moiety.[2][3]

The causality behind this choice is rooted in the high reactivity of the α-bromo ketone, which readily undergoes nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization cascade. Ethanol is an ideal solvent as it effectively dissolves both reactants while being relatively inert under the reaction conditions.

Experimental Protocol

Materials:

-

Methyl 3-bromo-2-oxopropanoate

-

Thiourea

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water (H₂O)

-

Brine

Procedure:

-

To a solution of methyl 3-bromo-2-oxopropanoate (10 g, 51 mmol) in ethanol (200 mL), add thiourea (4.0 g, 52 mmol).[3]

-

Stir the reaction mixture at room temperature for 10 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to obtain the crude product as a hydrobromide salt.

-

Dissolve the crude product in water and basify the solution to a pH of 8 using a saturated sodium bicarbonate solution. This step neutralizes the hydrobromide salt, liberating the free amine.[3]

-

Extract the aqueous layer three times with ethyl acetate (3 x 200 mL).[3] The organic layers contain the desired product.

-

Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL) to remove any remaining inorganic impurities.[3]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[3]

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by three primary sites: the exocyclic amino group (-NH₂), the ester moiety (-COOCH₃), and the thiazole ring itself.

-

Exocyclic Amino Group: This is the most nucleophilic site. It readily reacts with electrophiles such as aldehydes to form Schiff bases, and with acylating agents (e.g., bromoacetyl bromide) to form amides.[6][7][8] This reactivity is fundamental to its use as a scaffold, allowing for the straightforward introduction of diverse side chains.

-

Ring Nitrogen: The endocyclic nitrogen (at position 3) is also nucleophilic, particularly when the exocyclic amino group is protonated or sterically hindered.[6] Reactions with alkylating agents can sometimes yield a mixture of N-exocyclic and N-endocyclic substituted products.[6]

-

Ester Group: The methyl ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, 2-aminothiazole-4-carboxylic acid. This acid can then be coupled with amines to form amides, further expanding the molecule's synthetic utility.

-

C5 Position: The carbon at the 5-position of the thiazole ring can be susceptible to electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing carboxylate group complicate its reactivity profile.

Reactivity Map Diagram

Caption: Key reactive sites on the this compound scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][9] this compound serves as a critical starting material or intermediate for the synthesis of these complex molecules.[3]

-

Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors. For instance, Dasatinib, a potent inhibitor used to treat chronic myelogenous leukemia, incorporates this structural motif.[9][10] Derivatives of ethyl 2-aminothiazole-4-carboxylate have shown significant antitumor activity against various human tumor cell lines.[9]

-

Antitubercular Agents: Researchers have identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new drugs against Mycobacterium tuberculosis.[7][11] Certain derivatives have demonstrated potent inhibitory activity against the bacterium, in some cases exceeding the efficacy of established drugs like isoniazid.[7]

-

Antibacterial and Antifungal Agents: The scaffold is used to synthesize Schiff bases and other derivatives that exhibit significant antimicrobial potential, including against multidrug-resistant strains.[8] It is also a component of antibiotics like Cefdinir.[8][12]

-

Metallo-β-lactamase (MBL) Inhibitors: Recent studies have explored 2-aminothiazole-4-carboxylic acids as broad-spectrum inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[13]

Safety and Handling

According to safety data sheets, this compound is considered hazardous.[14]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15] Ensure adequate ventilation and use an approved respirator if dust formation is likely or exposure limits are exceeded.[14]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14][15] Handle in accordance with good industrial hygiene and safety practices.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[5][14]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1–22.

-

Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Retrieved from [Link]

- Various Authors. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]

- Khalifa, M. E. (2018).

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. Retrieved from [Link]

- Bai, N., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

-

Asr, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Retrieved from [Link]

- Fisher Scientific. (2024).

-

Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. Retrieved from [Link]

-

Autechem. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Retrieved from [Link]

- Cayman Chemical. (2024). Safety Data Sheet - 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.

- Yan, Y., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(19), 13354–13371.

Sources

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 118452-04-3 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 118452-04-3 [m.chemicalbook.com]

- 6. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

Methyl 2-aminothiazole-4-carboxylate CAS number 118452-04-3

An In-Depth Technical Guide to Methyl 2-aminothiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 118452-04-3), a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. This document delves into its fundamental physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and core applications, with a particular focus on its role as a versatile scaffold in drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind key experimental methodologies.

Core Compound Profile & Physicochemical Properties

This compound is a stable, solid organic compound featuring a 2-aminothiazole heterocyclic core, a system of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] The ester functional group at the C4 position and the primary amine at the C2 position serve as critical handles for synthetic modification, allowing for the systematic exploration of chemical space in drug development programs.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The compound's properties make it suitable for a variety of synthetic conditions and subsequent biological assays.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 118452-04-3 | [4][5][7] |

| Molecular Formula | C₅H₆N₂O₂S | [4][5][6] |

| Molecular Weight | 158.18 g/mol | [5][6] |

| Appearance | White to light yellow or light orange crystalline powder/solid | [6][7] |

| Melting Point | 171-177 °C | [4][6] |

| Boiling Point | ~298.7 °C at 760 mmHg | [4] |

| IUPAC Name | methyl 2-amino-1,3-thiazole-4-carboxylate | [4][5] |

| InChI Key | WYVZZWKIKAKUKV-UHFFFAOYSA-N | [4] |

| Purity | Typically >97-98% | [6] |

Synthesis and Mechanistic Insights

The synthesis of the 2-aminothiazole core is most classically achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, in this case, thiourea.[8] This approach is robust, versatile, and foundational for producing a wide array of thiazole derivatives.

Synthetic Workflow: Hantzsch Thiazole Synthesis

The causality of this workflow lies in the nucleophilicity of the sulfur atom in thiourea attacking the electrophilic carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Caption: Generalized workflow for Hantzsch synthesis of the target compound.

Protocol 1: Synthesis from Methyl 3-bromo-2-oxopropanoate

This protocol provides a direct and efficient route to the target compound. The use of a copper acetate catalyst, while not always required for Hantzsch synthesis, can facilitate the reaction, potentially by coordinating with the reactants to lower the activation energy.

Source: Adapted from Synthesis (Germany), 2013, vol. 45, # 10, p. 1300 - 1311.[7]

Materials:

-

Methyl 3-bromo-2-oxopropanoate (10 g, 51 mmol)

-

Thiourea (4.0 g, 52.5 mmol)

-

Copper(I) acetate (CuOAc) (0.3 g, ~2.45 mmol) - Note: Original source lists 2.62 mmol, likely a typo for Cu(OAc)₂ or using a different form. CuOAc is used here as stated.

-

Ethanol (EtOH) (200 mL)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O) and Brine

Step-by-Step Procedure:

-

To a solution of methyl 3-bromo-2-oxopropanoate (10 g) in ethanol (200 mL), add thiourea (4.0 g).

-

Add copper(I) acetate (0.3 g) to the mixture.

-

Stir the reaction mixture at room temperature for 10 hours. Monitor reaction completion by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to obtain the crude product (approx. 16 g).

-

Dissolve the crude product and basify the solution with aqueous NaHCO₃ to a pH of approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a yellow solid (approx. 8.0 g).[7]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data are representative of the expected spectroscopic signatures for this compound.

| Spectroscopic Data | Observed Features |

| ¹H NMR | Spectral data available from chemical suppliers confirms the key protons.[9] |

| ¹³C NMR | Expected signals for the ester carbonyl, aromatic thiazole carbons, and methyl groups.[10] |

| FT-IR | Key stretches include N-H (amine), C=O (conjugated ester), and C=N/C=C (thiazole ring).[10][11] |

| Mass Spec (MS) | Molecular ion peak corresponding to the exact mass confirms the elemental composition.[10] |

Note: For detailed spectra, refer to sources such as ChemicalBook[9][11] or primary literature.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents.[1][2][3] Its ability to form key hydrogen bond interactions and serve as a rigid core makes it an ideal starting point for inhibitor design.

Role as a Versatile Chemical Scaffold

The C2-amino group acts as a nucleophile or a hydrogen bond donor, while the C4-ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. The C5 position, though unsubstituted in the parent molecule, is a common site for derivatization to modulate potency and pharmacokinetic properties.[10]

Caption: Key modification sites on the 2-aminothiazole scaffold for SAR studies.

Case Study: Anti-Tubercular Agent Development

Research has identified the 2-aminothiazole-4-carboxylate scaffold as a promising template for developing new agents against Mycobacterium tuberculosis.[10][12] In a key study, derivatives were synthesized to mimic the antibiotic Thiolactomycin. While the parent methyl ester did not show significant activity, derivatization at the C5 position led to highly potent compounds. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM).[10][12] This highlights the critical role of the C5 substituent in achieving potent anti-tubercular activity.

Case Study: Kinase Inhibitor Scaffolding

The 2-aminothiazole core is a cornerstone of many kinase inhibitors, including the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor.[13] The scaffold's geometry and hydrogen bonding capabilities allow it to fit into the ATP-binding pocket of various kinases.[13] this compound serves as an early-stage building block for exploring this chemical space. The C2-amino group is often derivatized to interact with the "hinge" region of the kinase, a critical interaction for potent inhibition.[14] Further modifications at the C4 and C5 positions are then used to achieve selectivity and desired drug-like properties.[2][15]

Other Therapeutic Areas

Derivatives of this scaffold have been investigated across a vast range of therapeutic areas, demonstrating its versatility:

-

Anticancer: Beyond kinase inhibition, derivatives have shown broad antiproliferative activity against various human tumor cell lines.[2][3]

-

Antibacterial: The scaffold is being explored for developing broad-spectrum metallo-β-lactamase (MBL) inhibitors to combat antibiotic resistance.[16]

-

Anti-inflammatory and Antiviral: The 2-aminothiazole ring system is a component in molecules developed for treating inflammation, allergies, and HIV infections.[1][17]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4][5]

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and acids. Some suppliers recommend protecting from light and storing at room temperature or under refrigerated conditions (4°C).[4]

Conclusion

This compound (CAS 118452-04-3) is far more than a simple chemical intermediate; it is a strategic starting material for innovation in drug discovery. Its straightforward synthesis, coupled with the chemical versatility of its functional groups, provides an accessible and robust platform for developing novel therapeutics. The proven success of the 2-aminothiazole scaffold in clinically relevant molecules underscores the continued importance of this building block for researchers aiming to address significant challenges in oncology, infectious diseases, and beyond.

References

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

-

ResearchGate. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

-

PubChem. (n.d.). Methyl 2-amino-1,3-thiazole-4-carboxylate. PubChem. [Link]

-

ChemBK. (n.d.). Methyl 2-Aminothioazole-4-carboxylate. ChemBK. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-thiazole-4-carboxylic acid methyl ester. Chemdad. [Link]

-

ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

-

Autech. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. Autech. [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO., LTD.. [Link]

-

PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. PubMed. [Link]

-

PubMed. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors. PubMed. [Link]

-

PubMed Central. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed Central. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. [Link]

-

RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 118452-04-3 [sigmaaldrich.com]

- 5. Methyl 2-amino-1,3-thiazole-4-carboxylate | C5H6N2O2S | CID 840099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 118452-04-3 [chemicalbook.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(118452-04-3) 1H NMR [m.chemicalbook.com]

- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 11. This compound(118452-04-3)FT-IR [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 15. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.fr [fishersci.fr]

The 2-Aminothiazole-4-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide on its Diverse Biological Activities and Therapeutic Potential

Introduction: The Versatility of a Heterocyclic Core

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4][5] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][6] The incorporation of a carboxylate group at the 4-position of this heterocyclic system further enhances its potential for developing novel therapeutics by providing an additional point for molecular interactions and modifications. This guide offers a comprehensive exploration of the biological activities of 2-aminothiazole-4-carboxylate derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents has led to the extensive investigation of 2-aminothiazole-4-carboxylate derivatives, which have shown significant promise in this area.[7][8][9][10] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mode of anticancer activity for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] For instance, derivatives of the 2-aminothiazole-4-carboxamide scaffold have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[11] By inhibiting CHK1, these compounds can enhance the efficacy of DNA-damaging chemotherapies. The well-known multi-kinase inhibitor, Dasatinib, which features a 2-aminothiazole core, exemplifies the success of this scaffold in targeting kinases like Src and Abl.[12]

Furthermore, 2-aminothiazole derivatives have been identified as inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer cell proliferation and survival.[13] Some derivatives also exhibit anticancer activity by targeting other cellular processes, such as the inhibition of tubulin polymerization or the modulation of histone deacetylases (HDACs).[10]

A visual representation of a generalized kinase inhibition pathway is provided below:

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiazole-4-carboxylate derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. [6][14][15][16]Their development is particularly relevant in the face of growing antimicrobial resistance.

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial effects of these compounds can be attributed to the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that some 2-aminothiazole-4-carboxylate Schiff bases may act by inhibiting UDP-N-acetylmuramate/l-alanine ligase (MurC), an enzyme crucial for bacterial cell wall biosynthesis. [6][16]For antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, has been proposed as a potential mechanism. [15]

Spectrum of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiazole-4-carboxylate derivatives against various bacterial and fungal strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Staphylococcus epidermidis (Gram-positive) | 250 | [6][16] |

| Ethyl 2-((4-hydroxy-3-methoxybenzylidene)amino)thiazole-4-carboxylate | Pseudomonas aeruginosa (Gram-negative) | 375 | [6][16] |

| Ethyl 2-((4-chlorobenzylidene)amino)thiazole-4-carboxylate | Staphylococcus aureus (Gram-positive) | 250 | [6][16] |

| Ethyl 2-((4-(dimethylamino)benzylidene)amino)thiazole-4-carboxylate | Escherichia coli (Gram-negative) | 375 | [6][16] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [17] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism. [18][19][20] Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution: Dissolve the 2-aminothiazole-4-carboxylate derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plate: Dispense a specific volume of sterile broth (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Add the stock solution to the first well and perform a two-fold serial dilution across the plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective and Anti-inflammatory Activities: Modulating Pathological Pathways

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown potential in the treatment of neurodegenerative diseases and inflammatory conditions. [1][21][22]

Neuroprotection

Thiazole derivatives have been investigated for their neuroprotective effects, which may stem from their antioxidant properties and their ability to inhibit specific enzymes. [21][23][24]For example, some thiazole derivatives have been shown to act as dual inhibitors of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO), enzymes implicated in neurodegenerative processes. [25]Others have been found to modulate the activity of AMPA receptors, which are involved in excitatory neurotransmission. [26]

Anti-inflammatory Effects

The anti-inflammatory potential of 2-aminothiazole derivatives has also been explored. [1][22]Some compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 2-aminothiazole-4-carboxylate derivatives is typically achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea. [6][27]For the synthesis of ethyl 2-aminothiazole-4-carboxylate, ethyl bromopyruvate is reacted with thiourea. [6] Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for potent biological activity. For example, in the context of anticancer activity, the nature and position of substituents on the 2-amino group and the 5-position of the thiazole ring have been shown to be critical for potency and selectivity. [11][28][29]Similarly, for antimicrobial activity, the specific substituents on the Schiff base derivatives have been shown to influence their spectrum of activity. [6][16]

Future Perspectives: The Road Ahead

The 2-aminothiazole-4-carboxylate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Lead Optimization: Further modification of promising lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety in a more complex biological system.

-

Development of Drug Delivery Systems: Formulation of these compounds into advanced drug delivery systems to enhance their bioavailability and target-specific delivery.

References

- Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2025). RSC Medicinal Chemistry.

- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Deriv

- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). Benchchem.

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). Chemistry Central Journal.

- Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).

- Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.).

- Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. (n.d.). PubMed.

- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter

- Synthesis of the 2-aminothiazole-4-carboxylate analogues..... (n.d.).

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). MDPI.

- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry.

- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). PubMed.

- Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.).

- Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (n.d.). PLOS ONE.

- Antimicrobial Susceptibility Test Kits. (n.d.).

- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. (2025).

- 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.).

- Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. (n.d.). PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed.

- Recent Developments and Biological Activities of 2-Aminothiazole Deriv

- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (n.d.). PubMed Central.

- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI.

- General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. (n.d.).

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences.

- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed.

- Synthesis and anticancer properties of 2-aminothiazole deriv

- The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD..

- 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2020). PubMed.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.). Semantic Scholar.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. apec.org [apec.org]

- 21. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Mechanistic Versatility of the 2-Aminothiazole Scaffold

A Technical Guide for Researchers and Drug Development Professionals on the Multifaceted Mechanisms of Action of Methyl 2-Aminothiazole-4-Carboxylate Derivatives

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound is not an end-effector drug molecule with a singular, defined mechanism of action. Instead, its core structure, the 2-aminothiazole ring, is recognized as a "privileged scaffold".[1][2] This term denotes a molecular framework that is capable of providing ligands for multiple, distinct biological targets through strategic chemical modification. The 2-aminothiazole moiety is a recurring feature in a multitude of clinically approved and investigational drugs, demonstrating its remarkable versatility.[3][4][5] Its utility spans oncology, infectious diseases, and inflammation, with derivatives acting as potent and selective modulators of complex biological systems.[6][7][8]

This technical guide delves into the core mechanisms of action associated with derivatives of the this compound scaffold. Rather than focusing on the starting ester itself, we will explore how this foundational building block has given rise to potent therapeutic agents with diverse and sophisticated biological activities, from direct enzyme inhibition to allosteric modulation and the reversal of antibiotic resistance.

Section 1: Mechanism of Action in Oncology — The Kinase Inhibitor Paradigm

The 2-aminothiazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9] Its derivatives have been successfully developed to target kinases through distinct mechanisms, highlighting the scaffold's structural and electronic adaptability.

ATP-Competitive Inhibition: The Dasatinib Archetype

One of the most prominent mechanisms is competitive inhibition at the ATP-binding site of protein kinases. The clinically approved drug Dasatinib (BMS-354825) serves as a prime example.[7] The 2-aminothiazole core was identified as a novel template for Src family kinase inhibitors and optimized to produce a pan-Src inhibitor with nanomolar potency.[10]

Causality of the Mechanism: In this modality, the 2-aminothiazole-containing molecule is designed to mimic the binding of adenosine triphosphate (ATP), the natural substrate for kinases. The scaffold itself often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain. This anchors the inhibitor, allowing appended chemical moieties to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. This binding physically obstructs ATP from entering the active site, shutting down the phosphotransferase activity of the kinase and halting downstream signaling cascades that drive cancer cell proliferation and survival.

Allosteric Modulation: A New Frontier for CK2 Inhibition

Moving beyond simple competition, 2-aminothiazole derivatives have been identified as selective allosteric modulators of protein kinase CK2.[11] Allosteric inhibitors do not bind to the highly conserved ATP pocket but to a distinct, less-conserved site on the enzyme.

Causality of the Mechanism: This mode of action is therapeutically significant because it can offer greater selectivity. The ATP-binding site is similar across hundreds of human kinases, making it difficult to develop highly specific ATP-competitive inhibitors without off-target effects.[12] By targeting a unique allosteric pocket, these 2-aminothiazole compounds induce a conformational change in the kinase, stabilizing an inactive state.[11] This prevents the enzyme from adopting the correct geometry for catalysis, even with ATP and substrate present. For CK2, these inhibitors were found to bind at the interface between the αC helix and the glycine-rich loop, a novel druggable site.[13]

Experimental Workflow: Characterizing Kinase Inhibitor Potency and Mechanism

Elucidating the mechanism of a novel kinase inhibitor requires a multi-step, self-validating experimental approach.

Step-by-Step Protocol for IC50 Determination (Biochemical Assay):

-

Reagent Preparation: Prepare a buffer solution containing recombinant purified kinase, a fluorescently-labeled peptide substrate, and ATP. Prepare serial dilutions of the 2-aminothiazole test compound in DMSO.

-

Reaction Initiation: In a multi-well plate, add the kinase and substrate to each well. Add the test compound dilutions (and a DMSO-only control). Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the kinase.

-

Kinase Reaction: Initiate the reaction by adding a final concentration of ATP (typically at or near the Km for the specific kinase). Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Quench & Readout: Stop the reaction by adding a chelating agent (e.g., EDTA) that sequesters the Mg2+ ions required for kinase activity. Measure the amount of phosphorylated versus unphosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET, or luminescence-based ADP detection).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Trustworthiness Check: The protocol is validated by including a known, potent inhibitor as a positive control and a DMSO-only well as a negative control (0% inhibition). The Z'-factor of the assay should be calculated to ensure it is robust and reproducible.

Section 2: Mechanism of Action in Infectious Diseases

The 2-aminothiazole scaffold is also a powerful template for developing novel antimicrobial agents, tackling pathogens through diverse mechanisms, including direct inhibition of essential enzymes and overcoming resistance.

Anti-Tubercular Activity: Targeting Mycobacterium tuberculosis

Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.[14][15] An initial hypothesis was that these compounds mimicked the natural antibiotic thiolactomycin, which targets the β-ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in M.tb.[16]

A Divergence in Mechanism: Intriguingly, subsequent research revealed a dissociation between enzyme inhibition and whole-cell activity. The lead compound, methyl 2-amino-5-benzylthiazole-4-carboxylate, was found to inhibit the growth of M.tb H37Rv with a potent minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM), yet it showed no activity against the purified mtFabH enzyme.[14][16] Conversely, another derivative potently inhibited mtFabH but had no whole-cell activity.[14]

Causality and Field Insight: This critical finding underscores a fundamental principle in drug discovery: potent whole-cell activity does not guarantee inhibition of the predicted target. It suggests that the most active anti-tubercular compounds in this series exert their effect through an entirely different, as-yet-unidentified mechanism of action. This highlights the necessity of performing target deconvolution studies to identify the true molecular target, which is crucial for effective lead optimization and avoiding futile development efforts.

Reversing Antibiotic Resistance: Metallo-β-Lactamase (MBL) Inhibition

A recent and highly promising application of the 2-aminothiazole-4-carboxylic acid scaffold is in combating antibiotic resistance. These derivatives have been developed as broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[17]

Causality of the Mechanism: MBLs are bacterial enzymes that use zinc ions to hydrolyze and inactivate β-lactam antibiotics like carbapenems, rendering them useless. The 2-aminothiazole-4-carboxylic acid derivatives were rationally designed to mimic the key binding features of the hydrolyzed carbapenem product.[17] By presenting a similar arrangement of a carboxylate group and other features, the inhibitor effectively chelates the zinc ions in the MBL active site and occupies the space, preventing the enzyme from binding to and destroying the actual antibiotic. When co-administered with an antibiotic like meropenem, these inhibitors restore its efficacy against MBL-producing resistant bacteria.[17]

Experimental Workflow: Determining Antimicrobial Activity

The foundational experiment to assess the activity of a new antimicrobial agent is the determination of the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol for MIC Determination (Broth Microdilution):

-

Strain Preparation: Culture the bacterial strain of interest (e.g., S. aureus, E. coli, or M.tb) to mid-log phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the inoculum to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: In a 96-well microtiter plate, prepare a two-fold serial dilution of the 2-aminothiazole test compound across 10-12 wells. The first well should have the highest concentration and the last should have the lowest.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

-

Controls: Include a "sterility control" well (broth only, no bacteria) and a "growth control" well (broth and bacteria, no compound).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Readout: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[18] This can also be quantified using a plate reader or viability indicators like resazurin.

Trustworthiness Check: The sterility control must remain clear, and the growth control must show robust turbidity. The assay should be run in duplicate or triplicate to ensure the reproducibility of the MIC value.

Quantitative Data Summary

The following table summarizes the potent activity of select 2-aminothiazole derivatives discussed in this guide.

| Compound Class | Target Organism/Enzyme | Activity Metric | Potency | Reference |

| Anti-Tubercular | Mycobacterium tuberculosis H37Rv | MIC | 0.06 µg/mL (240 nM) | [14][16] |

| mtFabH Inhibitor | mtFabH Enzyme | IC50 | 0.95 µg/mL (2.43 µM) | [14][16] |

| Kinase Inhibitor | Src Family Kinases | IC50 | Nanomolar to Subnanomolar | [10] |

| Allosteric Modulator | Protein Kinase CK2 | IC50 | 3.4 µM | [11] |

| MBL Inhibitor | Metallo-β-Lactamases | - | Potent Broad-Spectrum | [17] |

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives are not confined to a single mechanism but have been expertly tailored to function as competitive kinase inhibitors, selective allosteric modulators, and innovative agents that reverse antibiotic resistance. The divergence observed in the anti-tubercular program, where whole-cell activity did not correlate with the presumed enzymatic target, serves as a crucial lesson for all drug discovery professionals: rigorous mechanistic validation is paramount.

The future for this scaffold remains bright. Its proven success across multiple therapeutic areas ensures that chemists and biologists will continue to explore its potential, designing next-generation therapeutics with even greater potency, selectivity, and novel mechanisms of action to address the most pressing challenges in human health.

References

-

Al-Balas Q, Anthony NG, Al-Jaidi B, et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE 4(5): e5617. [Link]

-

Yadav, P., Kumar, R., Singh, P. et al. (2021) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research 30, 771–806. [Link]

-

Nevagi, R. J., et al. (2014) Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre 6(5):134-150. [Link]

-

El-Sayed, M. A.-F., et al. (2021) An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules 26(5), 1461. [Link]

-

El-Sayed, M. A.-F., et al. (2021) An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Al-Balas, Q., et al. (2009) Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

-

Jakopin, Ž. (2020) 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

-

Jakopin, Ž. (2020) 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions 330, 109244. [Link]

-

Yadav, P., et al. (2021) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

Sairam, S. D. S., et al. (2014) Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]

-

El-Sayed, M. A.-F., et al. (2021) An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

-

Desai, N. C., et al. (2015) Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Journal of the Serbian Chemical Society. [Link]

-

Al-Balas, Q., et al. (2009) Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed. [Link]

-

Hassan, M., et al. (2019) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]

-

Vančo, J., et al. (2020) Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules 25(24), 5928. [Link]

-

Das, J., et al. (2006) 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry 49(23), 6819-32. [Link]

-

Sharma, P., et al. (2023) Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate. [Link]

-

Bestgen, B., et al. (2018) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PubMed Central. [Link]

-

Bestgen, B., et al. (2019) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PubMed Central. [Link]

-

Bestgen, B., et al. (2019) 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]

-

Wang, D., et al. (2023) Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry 66(19), 13351–13371. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 15. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Methyl 2-aminothiazole-4-carboxylate

Introduction

Methyl 2-aminothiazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a key synthetic building block, it forms the scaffold for a variety of molecules with therapeutic potential, including agents with antibacterial and antineoplastic properties.[1][2] Its structure, featuring a thiazole ring substituted with both an amine and a methyl ester group, provides a rich platform for chemical modification.

A thorough understanding of its spectroscopic properties is paramount for researchers, enabling unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles. We will delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features.

Compound Properties:

| Property | Value | Source |

| CAS Number | 118452-04-3 | [3] |

| Molecular Formula | C₅H₆N₂O₂S | [4][5] |

| Molecular Weight | 158.18 g/mol | [4][5] |

| Appearance | Yellow Solid / White to light yellow powder | [4][5] |

| Melting Point | 171-173 °C | [3] |

| Boiling Point | 298.7±13.0 °C (Predicted) | [3] |

Structural Elucidation and Spectroscopic Analysis

The structural features of this compound—namely the aromatic thiazole ring, the primary amine, the vinylic proton, and the methyl ester moiety—give rise to a distinct and predictable spectroscopic fingerprint.

Caption: Key fragmentation steps for protonated this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation

-

Objective: To prepare a solution of this compound suitable for spectroscopic analysis.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 15-20 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its high solubilizing power.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

For IR (ATR), use a small amount of the solid sample directly on the ATR crystal.

-

For ESI-MS, prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

NMR Data Acquisition

-

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Protocol:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range from approximately -1 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Protocol:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Tune and shim the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from approximately 0 to 200 ppm.

-

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

FT-IR Data Acquisition

-

Objective: To obtain a high-quality infrared spectrum of the solid sample.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Protocol:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum will be automatically ratioed against the background. Clean the crystal thoroughly after analysis.

-

Mass Spectrometry Data Acquisition

-

Objective: To determine the accurate mass of the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, with an ESI source.

-

Protocol:

-

Calibrate the mass spectrometer using a known calibration standard.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

-

Infuse the prepared sample solution into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

Analyze the resulting spectrum to identify the [M+H]⁺ ion and determine its accurate mass.

-

Caption: A workflow diagram illustrating the integrated approach to spectroscopic characterization.

References

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. ResearchGate. [Link]

-

Sadyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

-

Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. [Link]

-

Table of Characteristic IR Absorptions. Michigan State University. [Link]

-

Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-Aminothiazole-4-carboxylic acid. PubChem. [Link]

-

Selected IR and 1 H NMR data for the aminothiazole compounds. ResearchGate. [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

Sources

A Technical Guide to Methyl 2-Aminothiazole-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 2-aminothiazole core is a quintessential example of such a structure. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of bioactive molecules. This scaffold is present in a range of marketed drugs, including the H2 receptor antagonist Famotidine, the third-generation cephalosporin antibiotic Cefdinir, and the non-steroidal anti-inflammatory drug (NSAID) Meloxicam.[1][2]

At the heart of synthesizing derivatives based on this valuable core is Methyl 2-aminothiazole-4-carboxylate (CAS: 118452-04-3). This readily accessible and highly functionalized building block provides medicinal chemists with a versatile starting point for molecular exploration.[3][4] Its three distinct points for chemical modification—the 2-amino group, the 4-ester, and the C5 position of the ring—allow for the systematic construction of compound libraries to probe structure-activity relationships (SAR). This guide offers an in-depth exploration of its synthesis, chemical reactivity, and pivotal role in the development of next-generation therapeutics, tailored for researchers and drug development professionals.

Section 1: Physicochemical Profile

A clear understanding of a starting material's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 118452-04-3 | [3][4][5] |

| Molecular Formula | C₅H₆N₂O₂S | [3][6] |

| Molecular Weight | 158.18 g/mol | [3][6] |

| Appearance | White to light yellow crystalline powder | [3][4] |

| Melting Point | 171-173 °C | [5] |

| Boiling Point | 298.7 ± 13.0 °C at 760 mmHg | [5] |

| IUPAC Name | methyl 2-amino-1,3-thiazole-4-carboxylate | [5] |

| Synonyms | 2-Aminothiazole-4-carboxylic acid methyl ester | [3][6] |

Spectroscopic data, including FT-IR, ¹H NMR, and ¹³C NMR, are widely available and crucial for reaction monitoring and final product confirmation.[7]

Section 2: Synthesis of this compound

The primary and most reliable method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This classic cyclocondensation reaction provides a direct and efficient route to the target molecule. The causality of this reaction is elegant in its simplicity: an α-halocarbonyl compound reacts with a thioamide (in this case, thiourea) to form the thiazole heterocycle. The thiourea provides the S1, C2, and N3 atoms of the ring, while the α-halocarbonyl component provides the C4 and C5 atoms.

The synthesis of this compound typically employs methyl 3-bromo-2-oxopropanoate as the α-halocarbonyl component. The bromine atom serves as a leaving group, and the adjacent ketone facilitates the initial reaction with the sulfur of thiourea.

Caption: General workflow for Hantzsch synthesis of the title compound.

Experimental Protocol: Hantzsch Synthesis

This protocol is a self-validating system adapted from established literature procedures.[4][8]

Materials:

-

Methyl 3-bromo-2-oxopropanoate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (EtOH), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Brine

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add thiourea (1.1 eq) and anhydrous ethanol to form a suspension.

-